molecular formula C10H12ClNO B6275736 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride CAS No. 2763777-12-2

1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride

Cat. No.: B6275736
CAS No.: 2763777-12-2
M. Wt: 197.7
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Description

1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran ring substituted with a methyl group at the 7th position and a methanamine group at the 5th position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acid catalysts.

    Introduction of the Methyl Group: The methyl group can be introduced at the 7th position using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The methanamine group is introduced at the 5th position through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophilic reagents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

  • 1-(1-benzofuran-5-yl)methanamine hydrochloride
  • 1-(1-benzofuran-7-yl)methanamine hydrochloride
  • 1-(7-methyl-1-benzofuran-3-yl)methanamine hydrochloride

Comparison: 1-(7-methyl-1-benzofuran-5-yl)methanamine hydrochloride is unique due to the specific positioning of the methyl and methanamine groups on the benzofuran ring. This structural arrangement can influence its biological activity and chemical reactivity, making it distinct from other similar compounds. The presence of the methyl group at the 7th position may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.

Properties

CAS No.

2763777-12-2

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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